2-Benzylidene-1h-indene-1,3(2h)-dione

Catalog No.
S706617
CAS No.
5381-33-9
M.F
C16H10O2
M. Wt
234.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Benzylidene-1h-indene-1,3(2h)-dione

CAS Number

5381-33-9

Product Name

2-Benzylidene-1h-indene-1,3(2h)-dione

IUPAC Name

2-benzylideneindene-1,3-dione

Molecular Formula

C16H10O2

Molecular Weight

234.25 g/mol

InChI

InChI=1S/C16H10O2/c17-15-12-8-4-5-9-13(12)16(18)14(15)10-11-6-2-1-3-7-11/h1-10H

InChI Key

OPKPFEWFKYKJCF-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C=C2C(=O)C3=CC=CC=C3C2=O

Canonical SMILES

C1=CC=C(C=C1)C=C2C(=O)C3=CC=CC=C3C2=O

The exact mass of the compound 2-Benzylidene-1h-indene-1,3(2h)-dione is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 41694. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Benzylidene-1H-indene-1,3(2H)-dione (CAS 5381-33-9) is a highly conjugated, electron-deficient activated olefin characterized by a rigid 1,3-indandione core and a benzylidene moiety [1]. In scientific and industrial procurement, it is primarily sourced as a specialized Michael acceptor, a reference electrophile for constructing polar reactivity scales, and a highly active 1,3-dipolarophile [2]. Its unique combination of an accessible cathodic reduction potential and strong electrophilicity makes it a critical building block for synthesizing complex spiro-heterocycles and executing precise electrochemical transformations where unactivated olefins or simpler enones lack the required reactivity [1].

Substituting 2-benzylidene-1H-indene-1,3(2H)-dione with generic electron-rich arylidene analogs (such as p-methoxybenzylidene derivatives) drastically reduces the electrophilic character of the C-β position, which completely inhibits essential domino cycloadditions and Michael additions [1]. Furthermore, replacing the strongly electron-withdrawing 1,3-indandione core with simpler acyclic chalcones alters the cathodic reduction potential, preventing the mild, chemical-oxidant-free electrochemical reductions required to form highly substituted spirocyclopentanoles [2]. Consequently, buyers targeting specific spirocyclic scaffolds or precise electrochemical transformations must procure the exact unsubstituted or specifically halogenated benzylidene core to maintain the required reactivity profile[1].

Domino Cycloaddition Reactivity: Obligate Electrophilicity for Spiro-Scaffolds

In the synthesis of complex dispiro-indenone scaffolds via domino cycloaddition with α,β-unsaturated aldimines, the unsubstituted 2-benzylidene-1,3-indandione demonstrates optimal electrophilicity, yielding the desired spiropolycycles in moderate to good yields (up to 86% for closely related halogenated/unsubstituted variants) [1]. In stark contrast, generic substitution with electron-donating groups (e.g., p-methoxy-2-benzylidene-1,3-indandione) completely shuts down the reaction, resulting in a 0% yield of the target spirocycle because the electron-donating substituent critically decreases the electrophilic character of the 1,3-dipolarophile [1].

Evidence DimensionYield of target spiropolycycle in domino cycloaddition
Target Compound DataUnsubstituted 2-benzylidene-1,3-indandione (Yields up to 86%)
Comparator Or Baselinep-Methoxy substituted analog (0% yield; reaction fails)
Quantified DifferenceComplete loss of reactivity (86% vs 0%) upon electron-rich substitution
ConditionsReaction with α,β-unsaturated aldimines in acetonitrile at room temperature

Buyers synthesizing complex spirocyclic drug scaffolds must procure the unsubstituted or electron-withdrawn variants, as generic electron-rich analogs lack the electrophilicity required for the transformation.

Electrochemical Reduction Potential for Mild Cathodic Synthesis

2-Benzylidene-1,3-indandione exhibits a highly accessible cathodic reduction potential of -1.06 V (vs Ag/AgCl) when utilizing a combined nBu4NBF4/nBu4NOTs electrolyte system [1]. This is significantly lower than the potentials required for unactivated olefins or standard mono-enones, which typically require potentials more negative than -2.0 V to form radical anions [1]. This specific, mild reduction potential enables the efficient electrochemical reductive bimolecular cycloaddition of the compound to form spirocyclopentanoles bearing five contiguous stereocenters in 72-76% yield, without the need for harsh external chemical reductants [1].

Evidence DimensionCathodic reduction potential (V vs Ag/AgCl)
Target Compound Data2-benzylidene-1,3-indandione (-1.06 V)
Comparator Or BaselineStandard unactivated olefins/mono-enones (< -2.0 V)
Quantified DifferenceRequires ~1.0 V less cathodic potential for radical anion generation
ConditionsCyclic voltammetry in MeCN/H2O with combined nBu4NBF4/nBu4NOTs electrolytes

Allows process chemists to perform mild, chemical-oxidant-free, gram-scale electrochemical synthesis without over-reducing sensitive functional groups.

Green Synthesis Compatibility and Atom Economy

For industrial and scalable laboratory procurement, the manufacturability of the 2-benzylidene-1,3-indandione scaffold is highly optimized for green chemistry protocols[1]. Synthesized via concentrated solar radiation (CSR) in PEG-400, the formation of this specific compound achieves an exceptional Atom Economy of 85.4% and a Carbon Efficiency of 100%, with a remarkably low E-factor of 0.55 [1]. Compared to traditional thermal Knoevenagel condensations that rely on volatile organic solvents and basic catalysts, this catalyst-free protocol yields the target compound in 81% isolated yield within just 10 minutes, demonstrating superior processability and environmental sustainability[1].

Evidence DimensionGreen Chemistry Metrics (Atom Economy & E-factor)
Target Compound Data2-benzylidene-1,3-indandione via CSR (85.4% AE, 0.55 E-factor)
Comparator Or BaselineTraditional thermal Knoevenagel condensation (requires VOCs and catalysts, higher E-factor)
Quantified Difference100% Carbon Efficiency and elimination of hazardous reagents/catalysts
ConditionsReaction in PEG-400 under concentrated solar radiation (CSR) for 10 minutes

Proves the compound can be manufactured or processed using highly sustainable, low-waste protocols, making it an ideal candidate for environmentally conscious procurement and scale-up.

Standardized Electrophilicity for Polar Reactivity Benchmarking

In the quantification of polar organic reactivity, 2-benzylidene-1,3-indandione serves as a foundational reference electrophile [1]. Because its rigid, highly conjugated structure prevents transition state stabilization via hydrogen bonding (unlike amine additions to less rigid acceptors), it provides highly reliable, purely sterico-electronic second-order rate constants [1]. When compared to the benzhydrylium ion reference, the addition of 50% water to DMSO increases the electrophilicity of 2-benzylidene-1,3-indandione by approximately one order of magnitude, a precise solvent effect that is critical for calibrating nucleophile parameters across different media[1].

Evidence DimensionElectrophilicity parameter sensitivity to solvent (DMSO vs DMSO/H2O)
Target Compound Data2-benzylidene-1,3-indandione (1 order of magnitude increase in electrophilicity)
Comparator Or BaselineBenzhydrylium ion reference (baseline stability)
Quantified Difference10-fold increase in reactivity in aqueous mixtures
ConditionsSecond-order rate constant measurements in DMSO and DMSO/H2O (50/50)

Procurement of this exact compound is mandatory for research groups needing to calibrate new nucleophiles against the globally recognized Mayr electrophilicity scales.

Electrochemical Synthesis of Spirocyclopentanoles

Leveraging its highly accessible -1.06 V reduction potential, 2-benzylidene-1,3-indandione is the optimal precursor for the green, gram-scale electrochemical synthesis of complex spirocyclopentanoles bearing vicinal tetrasubstituted stereocenters, avoiding the need for harsh chemical reductants [1].

Construction of Dispiro-Indenone Drug Scaffolds

Due to its strict requirement for high electrophilicity at the C-β position, the unsubstituted compound is the obligate 1,3-dipolarophile for domino cycloadditions with α,β-unsaturated aldimines, where electron-rich generic substitutes completely fail to react [2].

Sustainable Scale-Up via Green Chemistry

Its compatibility with concentrated solar radiation (CSR) in PEG-400 allows for highly sustainable, catalyst-free manufacturing with 100% carbon efficiency, making it an ideal model compound for developing eco-friendly industrial scale-up protocols [3].

Calibration of Polar Reactivity Scales

Serving as a foundational reference electrophile, it is strictly required by physical organic chemists to calibrate nucleophilicity parameters and measure precise solvent effects (e.g., in DMSO/H2O mixtures) against the globally recognized Mayr scales [4].

XLogP3

3.5

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

5381-33-9

Dates

Last modified: 08-15-2023

Explore Compound Types